molecular formula C17H22ClN3O B5073643 N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine

N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine

Cat. No.: B5073643
M. Wt: 319.8 g/mol
InChI Key: NSTSDFWQRCMHHJ-UHFFFAOYSA-N
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Description

The compound “N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the oxadiazole ring suggests that this compound might have interesting chemical and biological properties, as oxadiazole derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, along with the chlorobenzyl, cyclopropylmethyl, and propylamine substituents. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially influence its electronic properties, while the various substituents could affect its solubility, stability, and other physical properties .

Properties

IUPAC Name

N-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-(cyclopropylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-2-9-21(11-13-7-8-13)12-17-19-16(20-22-17)10-14-5-3-4-6-15(14)18/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTSDFWQRCMHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=NC(=NO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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